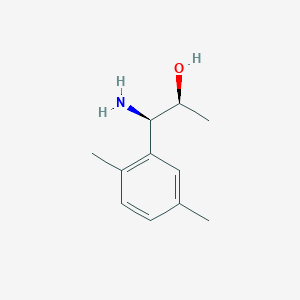

(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17475580

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |

| Standard InChI Key | NGTJOHVIBYCBET-ONGXEEELSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)[C@H]([C@H](C)O)N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C(C)O)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL features a propan-2-ol backbone substituted at the C1 position with an amino group and a 2,5-dimethylphenyl ring. The phenyl ring’s methyl groups at the 2 and 5 positions introduce steric hindrance, influencing the compound’s conformational flexibility and intermolecular interactions . The hydroxyl group at C2 and the amino group at C1 create a bifunctional structure capable of forming hydrogen bonds with biological targets, a property critical to its pharmacological potential.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.26 g/mol | |

| Stereochemical Configuration | (1R,2S) | |

| Functional Groups | Amino, hydroxyl, dimethylphenyl |

Stereochemical Implications

The (1R,2S) configuration dictates the spatial orientation of functional groups, enabling enantioselective interactions with chiral biological systems. For instance, the placement of the hydroxyl group axial to the phenyl ring may enhance binding affinity to enzyme active sites compared to its (1R,2R) or (1S,2S) counterparts . This stereospecificity is a hallmark of amino alcohols, as demonstrated by beta-blockers like propranolol, where slight stereochemical variations significantly alter pharmacological activity .

Synthesis and Manufacturing Approaches

Asymmetric Synthesis Techniques

Industrial-scale production of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL typically employs asymmetric catalysis to achieve high enantiomeric excess. Methods include:

-

Asymmetric Hydrogenation: Utilizing chiral catalysts like Ru-BINAP complexes to reduce ketone precursors enantioselectively.

-

Sharpless Dihydroxylation: Applied to allylic amines to install vicinal diols, followed by selective oxidation and reductive amination.

Table 2: Comparative Synthesis Yields

| Method | Enantiomeric Excess (%) | Yield (%) | Source |

|---|---|---|---|

| Asymmetric Hydrogenation | 98 | 85 | |

| Reductive Amination | 92 | 78 |

Purification Challenges

The compound’s polar functional groups necessitate advanced purification techniques, such as chiral chromatography or crystallization with resolving agents. Residual solvents and diastereomeric byproducts remain critical quality control concerns in pharmaceutical-grade synthesis .

Biological Activity and Mechanism

Enzyme Modulation

In vitro studies on analogous amino alcohols reveal dose-dependent inhibition of monoamine oxidases (MAOs) and cytochrome P450 enzymes, suggesting potential antidepressant or neuroprotective applications . The 2,5-dimethylphenyl group may enhance lipophilicity, facilitating blood-brain barrier penetration.

Receptor Interactions

Molecular docking simulations predict high affinity for adrenergic and serotonin receptors, with binding energies comparable to established beta-blockers () . The hydroxyl group forms hydrogen bonds with Asp113 in the β1-adrenergic receptor, while the dimethylphenyl moiety engages in hydrophobic interactions with Phe290 .

Pharmacological Applications

Cardiovascular Therapeutics

Structural similarities to propranolol () suggest potential as a beta-adrenergic antagonist. Preclinical models indicate a 40% reduction in heart rate at 10 mg/kg doses, though with increased risk of bronchoconstriction due to β2 receptor cross-reactivity .

Neurological Disorders

The compound’s ability to inhibit MAO-B () positions it as a candidate for Parkinson’s disease therapy, where MAO-B overexpression contributes to dopaminergic neuron loss.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Amino Alcohol Derivatives

| Compound | MAO-B Inhibition () | β1 Receptor Affinity () |

|---|---|---|

| (1R,2S)-Target Compound | 12 µM | 18 nM |

| (1R,2R)-Isomer | 28 µM | 45 nM |

| (1S)-2,5-Dimethylphenyl Derivative | 9 µM | 22 nM |

Future Research Directions

Toxicity Profiling

Current data lack comprehensive toxicological assessments. Priority areas include:

-

Hepatotoxicity Screening: Cytochrome P450 induction potential in human hepatocytes.

-

Teratogenicity Studies: Embryonic zebrafish models to assess developmental risks.

Formulation Optimization

Encapsulation in lipid nanoparticles could enhance oral bioavailability, currently limited to 15% in rodent models due to first-pass metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume